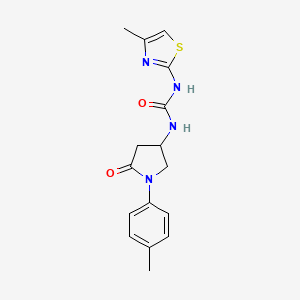

1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-10-3-5-13(6-4-10)20-8-12(7-14(20)21)18-15(22)19-16-17-11(2)9-23-16/h3-6,9,12H,7-8H2,1-2H3,(H2,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGACSUMKNDJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews its biological activity, including antitumor, antibacterial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

- CAS Number : 375835-43-1

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 358.43 g/mol |

| CAS Number | 375835-43-1 |

| Melting Point | Not available |

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and pyrrolidine moieties exhibit significant antitumor activity. For instance, a related compound showed GI50 (Growth Inhibition 50) values across various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study: Antitumor Efficacy

A study published in Molecules demonstrated that derivatives of thiazole exhibited broad-spectrum antitumor activities with selective cytotoxicity against specific cancer cell lines. The compound's activity was evaluated in several types of cancer, such as:

- Non-small cell lung cancer (EKVX)

- Leukemia (RPMI-8226)

- Ovarian cancer (OVCAR-4)

The results indicated that the compound had a GI50 of approximately 25 μM against these cell lines, suggesting promising antitumor potential .

Antibacterial Activity

The antibacterial properties of the compound have also been explored. Research indicates that derivatives similar to 1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exhibit significant inhibitory effects against various bacterial strains.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 - 0.06 µg/mL |

| Escherichia coli | 0.06 - 0.12 µg/mL |

| Streptococcus pyogenes | 0.25 - 1 µg/mL |

These findings suggest that the compound could be a viable candidate for developing new antibacterial agents .

Antiviral Activity

Preliminary investigations into the antiviral activity of thiazole-containing compounds have shown promise against viral pathogens. One study reported that certain derivatives demonstrated inhibitory effects on viral replication in vitro.

Case Study: Antiviral Efficacy

In a study focusing on antiviral agents, compounds with similar structures exhibited EC50 values indicating effective inhibition of viral replication processes. For example, an analogue showed an EC50 of approximately 3.98 µM against HIV type 1, showcasing its potential as an antiviral therapeutic .

The biological activities of 1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea are believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or bacterial metabolism.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

- DNA/RNA Interaction : Potential binding to nucleic acids may disrupt replication processes in both bacterial and viral pathogens.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s urea-linked heterocycles are compared below with similar derivatives (Table 1):

Table 1: Structural Comparison of Urea-Linked Heterocyclic Compounds

Physicochemical and Functional Differences

Spectroscopic Data

- NMR Profiles: The target compound’s ¹H-NMR would display signals for the p-tolyl methyl (~2.3 ppm) and thiazole protons (~6.5–7.5 ppm), akin to 3c and 4a () . However, 15a () shows distinct nitro-group deshielding (~8.5 ppm) .

- IR and MS: Thiazole C=N stretches (~1640 cm⁻¹) in the target compound align with 3c/4a, whereas pyrazole derivatives () exhibit N-H stretches (~3300 cm⁻¹) .

Electronic and Steric Effects

- Electron-Withdrawing Groups: The triazole-nitrophenyl group in 15a () increases electrophilicity versus the target compound’s electron-donating p-tolyl .

- Solubility: Carboxylic acid substituents (3c, ) enhance aqueous solubility, whereas the target compound’s methylthiazole and p-tolyl groups favor lipid membranes .

Q & A

Basic Research Question

- 1H/13C NMR : Confirm the urea linkage (NH protons at δ 8.5–9.5 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and aromatic protons of the p-tolyl group (δ 7.1–7.3 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns.

- FT-IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .

- X-ray Crystallography (if available): Resolve 3D conformation and hydrogen-bonding networks .

How can computational modeling predict the three-dimensional conformation's impact on biological interactions?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to simulate binding to hypothesized targets (e.g., kinases or GPCRs). Focus on the urea moiety and thiazole ring as hydrogen-bond donors/acceptors .

- MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100+ ns trajectories. Pay attention to pyrrolidinone ring flexibility and solvent accessibility .

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data to prioritize structural modifications .

What strategies resolve contradictions in biological activity data across different assay systems?

Advanced Research Question

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays (MTT or ATP-lite) to distinguish target-specific effects from cytotoxicity .

- Kinetic Analysis : Compare IC50 values under varying ATP concentrations to identify competitive/non-competitive inhibition mechanisms.

- Metabolomic Profiling : Use LC-MS to assess off-target effects (e.g., metabolic pathway perturbations) in conflicting datasets .

What are the key functional groups influencing the compound's reactivity and potential bioactivity?

Basic Research Question

- Urea Linkage : Critical for hydrogen-bond interactions with biological targets (e.g., backbone amides in enzyme active sites). Susceptible to hydrolysis under acidic/basic conditions .

- Thiazole Ring : Enhances π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine). Methyl substitution at C4 modulates electron density and metabolic stability .

- Pyrrolidinone Moiety : Conformational rigidity influences binding pocket compatibility. The 5-oxo group may participate in polar interactions or serve as a metabolic hotspot (e.g., carbonyl reduction) .

How to design structure-activity relationship (SAR) studies to optimize the compound's pharmacokinetic properties?

Advanced Research Question

- Substituent Variation : Replace the p-tolyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to alter logP and membrane permeability .

- Isosteric Replacements : Substitute the thiazole with oxazole or pyridine to balance potency and solubility.

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce fluorine atoms or methyl groups to block CYP450 oxidation sites .

How can crystallographic data resolve ambiguities in the compound's tautomeric or stereochemical configuration?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Determine absolute configuration of the pyrrolidinone ring and confirm urea tautomerism (e.g., keto-enol equilibrium).

- VT-NMR (Variable Temperature NMR) : Detect dynamic tautomerism in solution by observing signal coalescence at elevated temperatures .

- Circular Dichroism (CD) : Assign stereochemistry of chiral centers if synthetic routes yield enantiomeric mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.